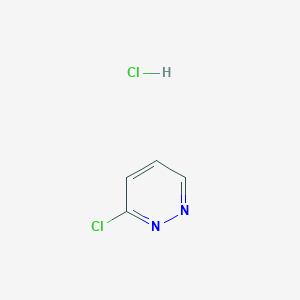

3-Chloropyridazine hydrochloride

Vue d'ensemble

Description

3-Chloropyridazine hydrochloride is a chemical compound that belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridazine hydrochloride typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dichloropyridazine with ammoniacal liquor in acetonitrile at elevated temperatures (around 120°C) for several hours . The reaction mixture is then processed to isolate the desired product through recrystallization and chromatography techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chloropyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with phenols in the presence of a base to form 3-phenoxypyridazines.

Cycloaddition Reactions: It participates in [3 + n] cycloaddition reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Phenols, bases (e.g., sodium hydroxide), and solvents like ethanol.

Cycloaddition Reactions: Multiple bond dipolarophiles and three-atom component systems (TACS).

Major Products:

Substitution Reactions: 3-phenoxypyridazines.

Cycloaddition Reactions:

Applications De Recherche Scientifique

3-Chloropyridazine hydrochloride has been investigated for its biological activity, particularly as a kinase inhibitor. The compound has shown promise in modulating various biological pathways, making it a candidate for treating diseases such as cancer and infectious diseases.

Kinase Inhibition

Research indicates that derivatives of pyridazine, including 3-chloropyridazine, can inhibit specific kinases involved in cancer progression. For instance, studies have focused on optimizing compounds to selectively inhibit kinases like GSK-3β and CDK-2/4, which are critical in cell cycle regulation and cancer cell proliferation .

Treatment of Human African Trypanosomiasis (HAT)

A notable application of this compound is in the treatment of HAT. Research has demonstrated that compounds based on the pyrazolo[1,5-b]pyridazine scaffold exhibit selectivity against Trypanosoma brucei, the causative agent of HAT. Optimization efforts have led to compounds that show significant efficacy in preclinical models .

Case Studies

-

Optimization for CNS Penetration :

A study focusing on the optimization of pyridazine derivatives reported that certain modifications to the 3-chloropyridazine structure enhanced its ability to cross the blood-brain barrier (BBB). This is crucial for treating neurological conditions associated with parasitic infections . -

Efficacy Studies :

In animal models, compounds derived from 3-chloropyridazine have demonstrated a reduction in parasitemia when administered in conjunction with other antitrypanosomal agents. These findings suggest a synergistic effect that could improve treatment outcomes for HAT .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution properties. It has been characterized as a non-inhibitor of major cytochrome P450 enzymes, suggesting a favorable drug-drug interaction profile . However, toxicity studies are essential to ensure safety during therapeutic use.

Mécanisme D'action

The mechanism of action of 3-Chloropyridazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes like PARP-1, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with similar structural features but different functional groups.

Pyridazinone: A derivative with an oxygen atom at the third position, exhibiting diverse pharmacological activities.

Uniqueness: 3-Chloropyridazine hydrochloride stands out due to its specific chlorine substitution, which imparts unique reactivity and biological properties. Its ability to undergo various chemical transformations and form bioactive derivatives makes it a valuable compound in both research and industrial applications.

Activité Biologique

3-Chloropyridazine hydrochloride, a compound with the chemical formula C4H4Cl2N2 and CAS number 856847-77-3, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 150.99 g/mol

- Solubility : Highly soluble in water (1.91 mg/ml) and classified as very soluble.

- Log P (Partition Coefficient) : Various estimates suggest it has moderate lipophilicity, with values ranging from 0.0 to 1.93, indicating potential for good bioavailability .

Antiproliferative Effects

Research indicates that 3-chloropyridazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. A study involving bis(3-chloropyridazine-6-hydrazone) complexes demonstrated enhanced efficacy in reversing multidrug resistance (MDR) in tumor cells. These complexes showed varying degrees of interaction with the ABCB1 transporter, which is crucial for drug efflux in resistant cancer cells .

The biological activity of this compound is linked to its ability to interact with biological macromolecules and modulate signaling pathways involved in cell proliferation and survival:

- Inhibition of P-glycoprotein : The compound has been shown to inhibit the P-glycoprotein transporter, which is often overexpressed in drug-resistant cancer cells, thereby enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin .

- Coordination Chemistry : The formation of metal complexes with transition metals (e.g., Cu(II), Co(III)) has been explored, revealing that these complexes can significantly enhance the antiproliferative effects compared to the free ligand .

Case Studies

- Combination Therapy with Cisplatin : A study evaluated the combination of 3-chloropyridazine derivatives with cisplatin in vitro. The results indicated that specific derivatives acted synergistically with cisplatin, leading to improved therapeutic outcomes in resistant cell lines .

- Electrochemical Behavior : Another investigation assessed the electrochemical properties of pyridazine derivatives, including their corrosion inhibition capabilities on mild steel in acidic environments. The findings suggested that these compounds could serve as effective corrosion inhibitors due to their adsorption properties on metal surfaces .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C4H4Cl2N2 |

| CAS Number | 856847-77-3 |

| Solubility | 1.91 mg/ml |

| Log P | 0.0 to 1.93 |

| Antiproliferative Activity | Significant against cancer cells |

| MDR Reversal | Yes |

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Antitumor Activity : The compound demonstrates significant cytotoxicity against several cancer cell lines and shows promise as a lead compound for developing new anticancer therapies.

- Drug Resistance Modulation : Its ability to reverse MDR mechanisms suggests potential applications in combination therapies for resistant cancers.

- Metal Complexes : Coordination compounds formed with transition metals enhance biological activity compared to their uncoordinated forms.

Propriétés

IUPAC Name |

3-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672340 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-77-3 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.